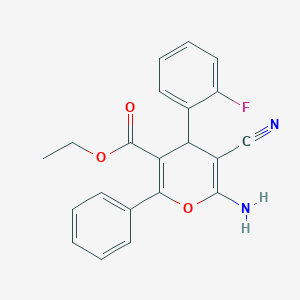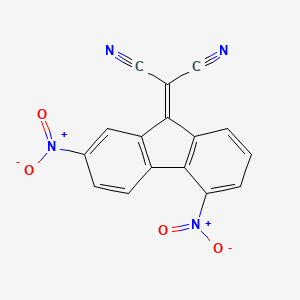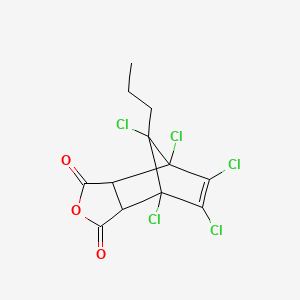
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the class of 4H-pyrans This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate can be achieved through a one-pot, three-component reaction. This method involves the condensation of an aromatic aldehyde, malononitrile, and a compound with an active methylene group. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and under reflux conditions in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the pyran ring. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17FN2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H17FN2O3/c1-2-26-21(25)18-17(14-10-6-7-11-16(14)22)15(12-23)20(24)27-19(18)13-8-4-3-5-9-13/h3-11,17H,2,24H2,1H3 |
InChI Key |
BQGKWIVFWMSVIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11553985.png)
![N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide](/img/structure/B11553986.png)
![N-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11553988.png)
![4-Bromo-2-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol](/img/structure/B11553992.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11554008.png)
![4-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11554009.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554019.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11554022.png)

![1-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-methylbenzenesulfonate](/img/structure/B11554037.png)

![methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11554054.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11554057.png)
![2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11554060.png)
